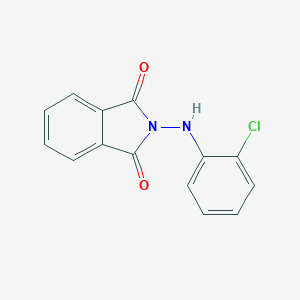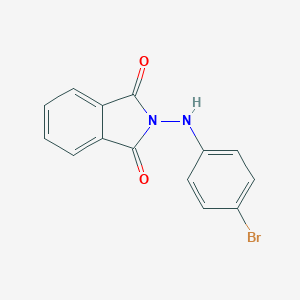![molecular formula C15H12N4O2S B501354 3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 877806-23-0](/img/structure/B501354.png)
3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a furan ring, a triazole ring, and a thiadiazole ring, which contribute to its diverse chemical reactivity and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furyl hydrazine with 4-methylphenoxyacetic acid, followed by cyclization with thiocarbonyl diimidazole to form the triazole-thiadiazole core. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and triazole rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Alkyl halides, potassium carbonate, and dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Furanones and related derivatives.
Reduction: Dihydrotriazoles.
Substitution: Alkylated derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Furan-2-yl)-1,2,4-triazole: Shares the triazole and furan rings but lacks the thiadiazole ring.
6-(4-Methylphenoxy)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: Contains the triazole and thiadiazole rings but lacks the furan ring.
Uniqueness
3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of all three heterocyclic rings (furan, triazole, and thiadiazole), which confer a combination of chemical reactivity and biological activity not found in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
877806-23-0 |
|---|---|
Molekularformel |
C15H12N4O2S |
Molekulargewicht |
312.3g/mol |
IUPAC-Name |
3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12N4O2S/c1-10-4-6-11(7-5-10)21-9-13-18-19-14(12-3-2-8-20-12)16-17-15(19)22-13/h2-8H,9H2,1H3 |
InChI-Schlüssel |
JOZZIKKZNPBDGF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CO4 |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[2-(2-phenoxyethoxy)benzoyl]piperazine](/img/structure/B501271.png)
![4-{2-[(4-Benzhydryl-1-piperazinyl)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B501274.png)
![N-[2-(benzyloxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B501275.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B501277.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B501279.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B501280.png)
![N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine](/img/structure/B501281.png)
SULFANYL]PROPYL})AMINE](/img/structure/B501286.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B501287.png)
![N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine](/img/structure/B501290.png)
PHENYL]FURAN-2-YL}METHYL)AMINE](/img/structure/B501292.png)



